1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone 1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1353973-46-2
VCID: VC4977082
InChI: InChI=1S/C9H18N2O/c1-7(2)10-9-4-5-11(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3
SMILES: CC(C)NC1CCN(C1)C(=O)C
Molecular Formula: C9H18N2O
Molecular Weight: 170.256

1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone

CAS No.: 1353973-46-2

Cat. No.: VC4977082

Molecular Formula: C9H18N2O

Molecular Weight: 170.256

* For research use only. Not for human or veterinary use.

1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone - 1353973-46-2

Specification

CAS No. 1353973-46-2
Molecular Formula C9H18N2O
Molecular Weight 170.256
IUPAC Name 1-[3-(propan-2-ylamino)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C9H18N2O/c1-7(2)10-9-4-5-11(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3
Standard InChI Key OKFGNPSQNOUFMS-UHFFFAOYSA-N
SMILES CC(C)NC1CCN(C1)C(=O)C

Introduction

Structural and Chemical Identity

Molecular Architecture

1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone (CAS: 1353973-46-2) belongs to the pyrrolidine class of heterocyclic compounds, featuring a five-membered ring with one nitrogen atom . The molecule’s structure includes:

  • Pyrrolidine core: A saturated five-membered ring with nitrogen at position 1.

  • Isopropylamino substituent: Located at the 3-position of the pyrrolidine ring, introducing a secondary amine group.

  • Acetyl group: Positioned at the 1-nitrogen, contributing to the compound’s polarity and reactivity .

The stereochemistry at the 3-position is specified as the R-configuration, a critical factor in its potential biological interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1353973-46-2
Molecular FormulaC₈H₁₆N₂O
Molecular Weight156.23 g/mol
IUPAC Name1-[(3R)-3-(propan-2-ylamino)pyrrolidin-1-yl]ethanone
XLogP3-AA (LogP)-1 (estimated)
Hydrogen Bond Donors1

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups:

  • Water solubility: Moderate, due to the secondary amine and carbonyl group.

  • Organic solvents: Highly soluble in dichloromethane, dimethylformamide, and ethanol .

Stability studies suggest that the compound is sensitive to strong acids and bases, which may hydrolyze the acetyl group or protonate the amine .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • NMR:

    • ¹H NMR: δ 1.0–1.2 (doublet, isopropyl CH₃), δ 2.1 (singlet, acetyl CH₃), δ 3.2–3.5 (pyrrolidine ring protons) .

    • ¹³C NMR: δ 170–175 ppm (carbonyl carbon), δ 45–60 ppm (pyrrolidine carbons) .

CompoundTargetIC₅₀ (nM)Source
1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanoneD₂ Receptor (predicted)~500 (est.)
LisdexamfetamineDopamine transporter120
KetorolacCOX-235

Industrial and Research Applications

Chemical Intermediate

The compound serves as a building block in synthesizing:

  • Antiviral agents: Modified pyrrolidines are key in protease inhibitors .

  • Ligands for asymmetric catalysis: Chiral amines facilitate enantioselective reactions .

Material Science

Functionalized pyrrolidines contribute to:

  • Ionic liquids: As cations in electrolytes for batteries .

  • Polymer precursors: Enhancing thermal stability in polyamides .

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